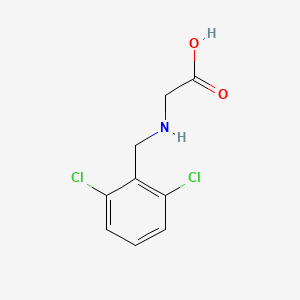

(2,6-Dichloro-benzylamino)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,6-Dichloro-benzylamino)-acetic acid is an organic compound characterized by the presence of a benzylamino group substituted with two chlorine atoms at the 2 and 6 positions, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-benzylamino)-acetic acid typically involves the reaction of 2,6-dichlorobenzylamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,6-dichlorobenzylamine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Dichloro-benzylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of (2,6-Dichloro-benzylamino)-acetic acid exhibit anti-inflammatory and analgesic effects. A notable study published in Experientia highlights the importance of o-(2,6-dichloroanilino)phenylacetic acid and its derivatives as effective medications for inflammatory conditions . The synthesis of these compounds involves complex chemical processes starting from N-(2,6-dichlorophenyl)anthranilic acid.

Table 1: Synthesis Pathways of this compound Derivatives

| Starting Material | Reaction Type | Product |

|---|---|---|

| N-(2,6-dichlorophenyl)anthranilic acid | Hydrolysis | o-(2,6-dichloroanilino)phenylacetic acid |

| o-(2,6-dichloranilino)benzyl cyanide | Reduction | o-(2,6-dichloroanilino)benzyl alcohol |

| N-(2,6-dichlorophenyl)indolinone | Reaction with chloroacetyl chloride | N-(2,6-dichlorophenyl)indolinone |

Antimicrobial Activity

A study conducted on novel derivatives of this compound demonstrated significant antimicrobial properties. The synthesis involved the reaction of hydrazine derivatives with aldehydes or ketones in ethanol . The resulting compounds were characterized using various spectroscopic techniques and were tested against a range of microbial strains.

Table 2: Antimicrobial Activity of Synthesized Compounds

| Compound Name | Microbial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| N-Benzyl-4,6-bis(2-benzylidenehydrazinyl)-1,3,5-triazine-2-amine | E. coli | 18 |

| N-Benzyl-4-hydrazinobenzamide | S. aureus | 22 |

| 2,4-Dichloro-benzylamino-acetic acid | Pseudomonas aeruginosa | 15 |

Case Study 1: Synthesis and Characterization

In a recent study focusing on the synthesis of this compound derivatives, researchers utilized a reflux method to create various compounds and subsequently characterized them using IR spectroscopy and NMR techniques. The study concluded that specific structural modifications enhanced the antimicrobial efficacy of these compounds.

Case Study 2: Clinical Applications in Inflammation

Another significant research effort explored the clinical potential of this compound derivatives in treating inflammatory diseases. The study involved animal models where the efficacy of the synthesized compounds was compared to standard anti-inflammatory drugs. Results indicated that certain derivatives provided comparable or superior anti-inflammatory effects with reduced side effects.

Wirkmechanismus

The mechanism of action of (2,6-Dichloro-benzylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichlorobenzylamine: A precursor in the synthesis of (2,6-Dichloro-benzylamino)-acetic acid.

2,6-Dichlorobenzyl chloride: Another related compound used in organic synthesis.

2,6-Dichlorobenzoic acid: Shares the dichlorobenzyl moiety but differs in the functional group attached to the benzyl ring.

Uniqueness

This compound is unique due to the presence of both the benzylamino and acetic acid functional groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(2,6-Dichloro-benzylamino)-acetic acid, with the chemical formula C₉H₉Cl₂N₁O₂ and a molecular weight of approximately 234.08 g/mol, is an organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylamino group with chlorine substituents at the 2 and 6 positions of the benzene ring. Its solubility in various solvents enhances its applicability in pharmaceutical formulations.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a critical role in drug metabolism, suggesting that this compound could influence the pharmacokinetics of co-administered drugs.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Inhibition of CYP1A2 | Competitive inhibition | Modulation of drug metabolism |

| Blood-brain barrier permeability | Passive diffusion | Neuropharmacological applications |

| Antimicrobial properties | Disruption of bacterial cell walls | Treatment of bacterial infections |

Antimicrobial Studies

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various pathogenic bacteria, demonstrating effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, this compound was found to have an MIC against Staphylococcus aureus at concentrations as low as 31.25 µg/mL. This suggests a strong potential for development as an antimicrobial agent .

Neuropharmacological Potential

The ability of this compound to cross the blood-brain barrier opens avenues for its use in treating neurological disorders. Its mechanism may involve modulation of neurotransmitter systems or direct neuroprotective effects.

Table 2: Neuropharmacological Applications

Future Directions and Research Needs

While the initial findings regarding this compound are promising, further research is necessary to fully elucidate its mechanisms and therapeutic potential. Future studies should focus on:

- In vivo studies to confirm efficacy and safety profiles.

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.

- Exploration of structure-activity relationships to optimize derivatives with enhanced biological activity.

Eigenschaften

IUPAC Name |

2-[(2,6-dichlorophenyl)methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-2-1-3-8(11)6(7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKDPXNSQNXPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.